

Anhydrous Lithium Cyanide: Technical Support Center

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Compound of Interest

Compound Name: *Lithium cyanide*

Cat. No.: *B1604797*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of anhydrous **lithium cyanide** (LiCN).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of anhydrous **lithium cyanide**.

Problem	Potential Cause(s)	Suggested Solution(s)
Low or No Product Yield	Incomplete reaction due to impure or wet reagents.	Ensure all reagents, especially lithium hydride and solvents like tetrahydrofuran (THF), are of high purity and strictly anhydrous. THF should be freshly distilled from a suitable drying agent (e.g., sodium-benzophenone ketyl) before use. [1] [2]
Inefficient removal of byproducts.	If using acetone cyanohydrin and lithium hydride, ensure the reaction is stirred for a sufficient time (e.g., 2 hours at room temperature after addition) to allow for the complete evolution of hydrogen gas, indicating reaction completion. [1] [2]	
Product is not a fine white powder (e.g., oily, discolored)	Presence of residual solvent or byproducts.	After synthesis, ensure the solvent is thoroughly removed, for instance, by using a rotary evaporator. [1] [2] Subsequent drying of the solid product under vacuum is crucial. [1] [2]
Decomposition of the product.	Avoid excessive heating during drying or handling. Lithium cyanide decomposes at temperatures approaching 600 °C. [3] [4]	
Difficulty in handling the final product	The product is highly hygroscopic and absorbs atmospheric moisture.	Handle anhydrous lithium cyanide in an inert atmosphere, such as in a glovebox, to prevent moisture absorption. [1] [2] If a glovebox

is not available, work quickly and in a well-ventilated fume hood with dry equipment.

Formation of a brown precipitate during the reaction	An excess of sodium cyanide if it is used as a reagent in certain preparations, which can lead to side reactions.[5]	Carefully control the stoichiometry of the reactants.
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Clogging of apparatus during distillation or filtration	Solidification of a compound in the apparatus due to improper temperature control.	When distilling a volatile product like trimethylsilyl cyanide (a related synthesis), ensure the receiving flask is not overly cooled to prevent solidification in the condenser. [1][2]
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Frequently Asked Questions (FAQs)

Preparation

- What are the common methods for preparing anhydrous **lithium cyanide**?
 - A widely used laboratory-scale method involves the reaction of lithium hydride with acetone cyanohydrin in anhydrous tetrahydrofuran. This method is often preferred as it avoids the direct use of highly toxic hydrogen cyanide gas.[1][2]
 - Another method is the reaction of lithium hydroxide with hydrogen cyanide.[3][4]
- Why is it crucial to use anhydrous conditions?
 - **Lithium cyanide** is highly hygroscopic and will readily absorb moisture from the air.[4] The presence of water can lead to the formation of hydrogen cyanide (HCN) gas, which is extremely toxic and flammable.[6] Furthermore, water can interfere with the desired chemical reactions, leading to lower yields and impurities.
- How can I be sure my **lithium cyanide** is anhydrous?

- Proper drying techniques are essential. After synthesis, the product should be dried under vacuum (in vacuo) for several hours to remove any residual solvent and moisture.[1][2]
The final product should be a fine, white powder.[4]

Handling and Storage

- What are the primary hazards associated with **lithium cyanide**?
 - **Lithium cyanide** is highly toxic if swallowed, inhaled, or in contact with skin.[7] It is also flammable.[7] Contact with acids or water can release fatal hydrogen cyanide gas.[4]
- What personal protective equipment (PPE) should be worn?
 - Standard laboratory attire, including a lab coat, closed-toe shoes, and safety goggles, is required.[6] Nitrile gloves should be worn, and double-gloving is recommended.[6] In some cases, a face shield and respiratory protection may be necessary.[1]
- How should anhydrous **lithium cyanide** be stored?
 - It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and moisture.[1] Storage in a desiccator or a glovebox is recommended.

Disposal

- How should I dispose of **lithium cyanide** waste?
 - **Lithium cyanide** waste is considered hazardous and must be disposed of according to institutional and local regulations. It should never be mixed with acidic waste.
Contaminated materials should be collected in sealed containers for proper disposal.

Experimental Protocols

Preparation of Anhydrous **Lithium Cyanide** from Lithium Hydride and Acetone Cyanohydrin[1][2]

This procedure is adapted from Organic Syntheses and is part of a preparation for trimethylsilyl cyanide, with anhydrous **lithium cyanide** as a key intermediate.

Materials:

- Lithium hydride (LiH)
- Anhydrous tetrahydrofuran (THF)
- Acetone cyanohydrin

Equipment:

- 1-L round-bottomed flask
- Magnetic stirrer
- Nitrogen inlet
- Addition funnel
- Ice bath
- Rotary evaporator
- Vacuum line

Procedure:

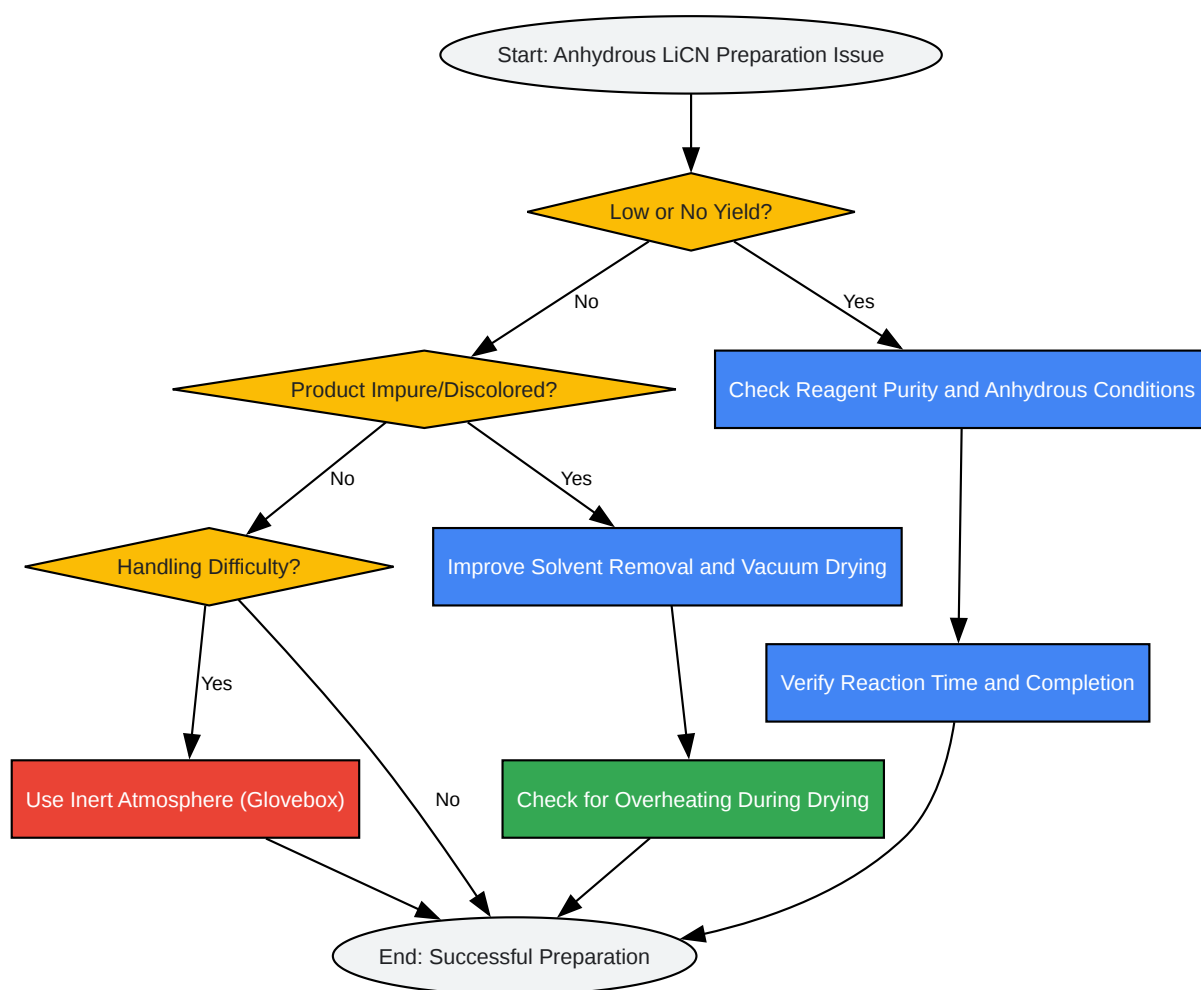
- Reaction Setup: In a fume hood, charge a 1-L round-bottomed flask with lithium hydride (5.0 g, 0.624 mol) and anhydrous THF (500 mL). Equip the flask with a magnetic stirrer, a nitrogen inlet, and an addition funnel.
- Cooling: Cool the stirred suspension in an ice bath.
- Addition of Acetone Cyanohydrin: Add acetone cyanohydrin (42.6 g, 0.501 mol) dropwise from the addition funnel over 15 minutes. A vigorous evolution of hydrogen gas will occur.
- Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Hydrogen evolution should cease.

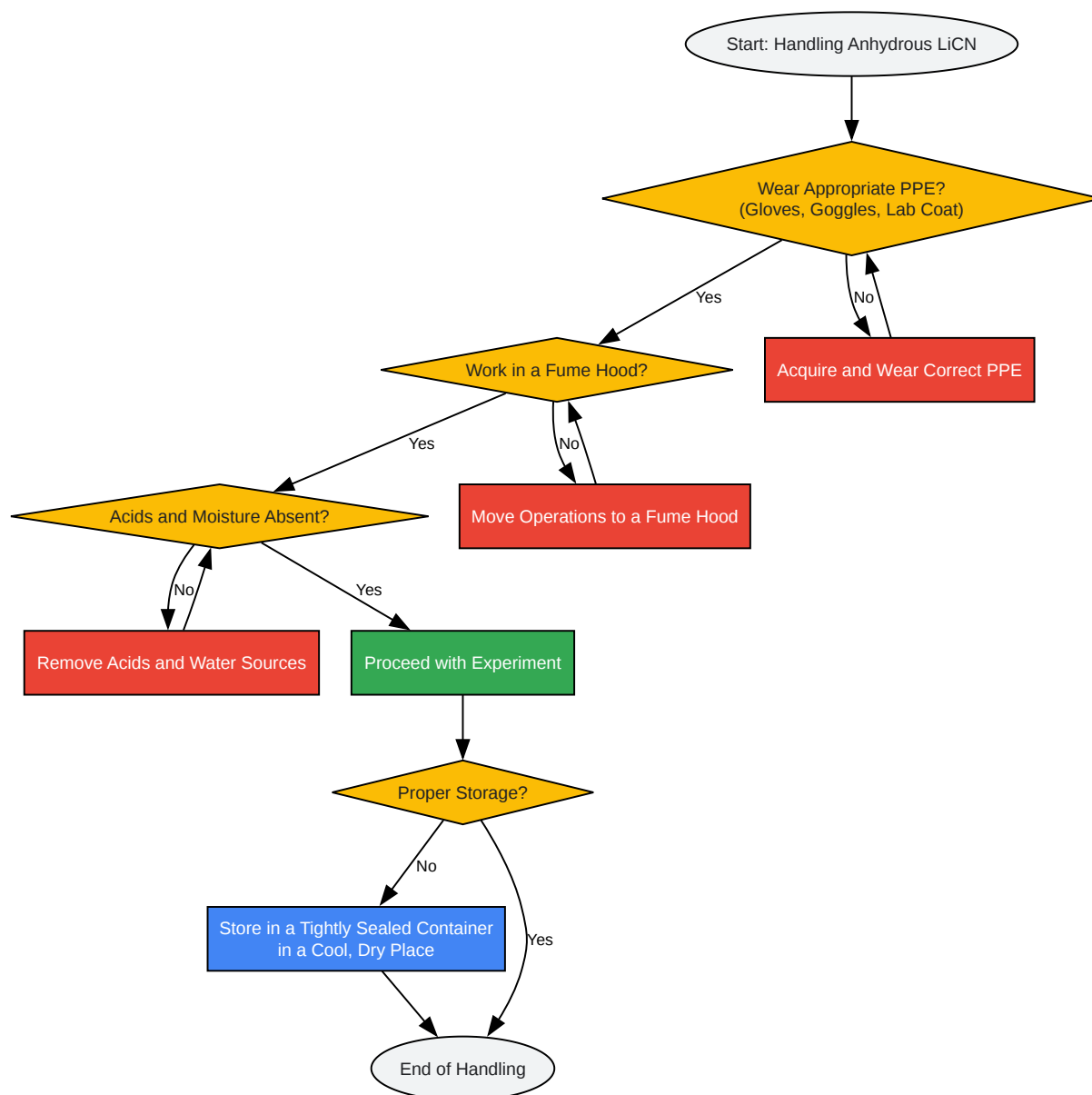
- **Solvent Removal:** Remove the magnetic stirrer and evaporate the THF as completely as possible using a rotary evaporator.
- **Drying:** Dry the resulting white solid **lithium cyanide** in vacuo for 3 hours. It is crucial to exclude atmospheric moisture during this step.
- **Handling the Product:** Quickly break up the solid **lithium cyanide** with a spatula in a dry environment, as it is hygroscopic.

Quantitative Data

Property	Value	Source(s)
Chemical Formula	LiCN	[4]
Molar Mass	32.959 g/mol	[4]
Appearance	White powder	[4]
Density	1.073 g/cm ³ (at 18 °C)	[4]
Melting Point	160 °C (320 °F; 433 K)	[4]
Boiling Point	Decomposes	[4]
Solubility in Water	Soluble	[4]

Visualizations





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